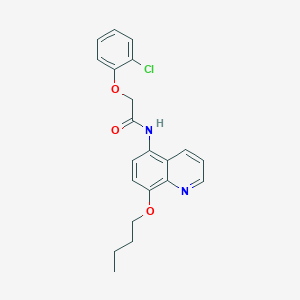![molecular formula C22H25N3O4S B11323952 N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11323952.png)
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(3,4-diméthoxyphényl)-1,2,4-thiadiazol-5-yl]-2-[5-méthyl-2-(propan-2-yl)phénoxy]acétamide est un composé organique complexe qui a suscité un intérêt dans divers domaines scientifiques en raison de sa structure chimique unique et de ses applications potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-[3-(3,4-diméthoxyphényl)-1,2,4-thiadiazol-5-yl]-2-[5-méthyl-2-(propan-2-yl)phénoxy]acétamide implique généralement plusieurs étapes, en commençant par des précurseurs facilement disponibles.
Formation du cycle thiadiazole : Le cycle thiadiazole peut être synthétisé par cyclisation d'hydrazides appropriées avec des composés thiocarbonyle en conditions acides ou basiques.
Introduction du groupe phénoxyacétamide : Le groupement phénoxyacétamide est introduit par des réactions de substitution nucléophile, où le groupe phénoxy réagit avec des dérivés de l'acétamide dans des conditions contrôlées.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des conditions réactionnelles pour obtenir des rendements et une pureté plus élevés. Cela inclut l'utilisation de catalyseurs, le contrôle de la température et des techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
N-[3-(3,4-diméthoxyphényl)-1,2,4-thiadiazol-5-yl]-2-[5-méthyl-2-(propan-2-yl)phénoxy]acétamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation de sulfoxydes ou de sulfones correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, conduisant à la formation d'amines ou d'alcools.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, où des groupes fonctionnels sont remplacés par d'autres groupes dans des conditions spécifiques.
Réactifs et conditions courantes
Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium
Réactifs de substitution : Halogénures, acides, bases
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des alcools.
Applications de recherche scientifique
N-[3-(3,4-diméthoxyphényl)-1,2,4-thiadiazol-5-yl]-2-[5-méthyl-2-(propan-2-yl)phénoxy]acétamide a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme brique de construction pour la synthèse de molécules plus complexes et l'étude des mécanismes réactionnels.
Biologie : Étudié pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes, antifongiques et anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels, en particulier dans le développement de nouveaux médicaments ciblant des maladies spécifiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité aux propriétés uniques.
Mécanisme d'action
Le mécanisme d'action du N-[3-(3,4-diméthoxyphényl)-1,2,4-thiadiazol-5-yl]-2-[5-méthyl-2-(propan-2-yl)phénoxy]acétamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(3,4-diméthoxyphénéthyl)-2-(3,4-diméthoxyphényl)acétamide
- N-pyrrolidino-3,4-diméthoxyamphétamine
Unicité
N-[3-(3,4-diméthoxyphényl)-1,2,4-thiadiazol-5-yl]-2-[5-méthyl-2-(propan-2-yl)phénoxy]acétamide se distingue par sa combinaison unique d'un cycle thiadiazole et d'un groupement phénoxyacétamide. Cette combinaison confère une réactivité chimique distincte et des activités biologiques potentielles, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C22H25N3O4S |
|---|---|
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C22H25N3O4S/c1-13(2)16-8-6-14(3)10-18(16)29-12-20(26)23-22-24-21(25-30-22)15-7-9-17(27-4)19(11-15)28-5/h6-11,13H,12H2,1-5H3,(H,23,24,25,26) |
Clé InChI |
RAKRDCGLYQDKDD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=NC(=NS2)C3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-N-[5-(4-chlorophenyl)-7-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B11323879.png)
![6-bromo-N-[4-(dimethylamino)benzyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide](/img/structure/B11323887.png)
![2,7-bis(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11323890.png)
![4-fluoro-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11323893.png)
![6,8-dimethyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11323898.png)
![methyl 4-({[5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B11323899.png)
![N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-3-chloro-4-methoxybenzamide](/img/structure/B11323902.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(naphthalen-1-ylacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B11323910.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11323917.png)
![1-{4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}propan-1-one](/img/structure/B11323923.png)
![4-tert-butyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11323929.png)
![3-ethyl-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11323937.png)
![5-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11323962.png)
